molecular formula C8H9ClN2 B13528628 5-Chloro-6-cyclopropylpyridin-2-amine CAS No. 2411781-90-1

5-Chloro-6-cyclopropylpyridin-2-amine

Cat. No.: B13528628
CAS No.: 2411781-90-1
M. Wt: 168.62 g/mol
InChI Key: HXHSISMKADLOAK-UHFFFAOYSA-N
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Description

5-Chloro-6-cyclopropylpyridin-2-amine is a substituted pyridine derivative designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a chloro group and a cyclopropylamino group on a pyridine scaffold, a common pharmacophore in active pharmaceutical ingredients. Its structure is closely related to other pyridine intermediates, such as 5-chloro-N-cyclopropylpyridin-2-amine and 2-amino-5-chloropyridine, which is a known synthetic intermediate for sedative and hypnotic pharmaceuticals . The primary research value of this compound lies in its bifunctional reactivity. The chloro substituent is amenable to nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, such as Suzuki reactions, which are widely used to create biaryl systems common in many drug molecules . Simultaneously, the primary amine group can be functionalized through acylation, sulfonation, or reductive amination. This versatility makes 5-Chloro-6-cyclopropylpyridin-2-amine a valuable scaffold for the synthesis of diverse compound libraries aimed at screening for biological activity. Researchers can utilize this chemical as a key building block in the development of potential therapeutic agents. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this and all chemicals in accordance with appropriate laboratory safety protocols.

Properties

CAS No.

2411781-90-1

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

IUPAC Name

5-chloro-6-cyclopropylpyridin-2-amine

InChI

InChI=1S/C8H9ClN2/c9-6-3-4-7(10)11-8(6)5-1-2-5/h3-5H,1-2H2,(H2,10,11)

InChI Key

HXHSISMKADLOAK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=CC(=N2)N)Cl

Origin of Product

United States
Foundational & Exploratory

The Strategic Application of 5-Chloro-6-cyclopropylpyridin-2-amine in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the design of targeted therapeutics—particularly kinase inhibitors and allosteric modulators—relies heavily on the deployment of privileged scaffolds. 5-Chloro-6-cyclopropylpyridin-2-amine (CAS: 2411781-90-1) has emerged as a highly specialized, high-value building block[1]. By integrating a hydrogen-bonding 2-aminopyridine core with precisely positioned steric and electronic modifiers (a 5-chloro and a 6-cyclopropyl group), this intermediate offers a pre-optimized vector for engaging target binding pockets while maintaining favorable pharmacokinetic properties.

This technical guide provides an in-depth analysis of the structural rationale, physical properties, and self-validating synthetic protocols required to leverage this compound in advanced drug development workflows.

Chemical Identity and Physicochemical Profiling

Accurate physicochemical profiling is critical for predicting the behavior of a building block during both synthesis and biological screening. The compound exhibits a balanced lipophilicity-to-molecular-weight ratio, making it an ideal fragment for lead optimization.

Table 1: Quantitative Data and Identifiers
PropertyValueSource / Rationale
Chemical Name 5-Chloro-6-cyclopropylpyridin-2-amineStandard IUPAC[1]
CAS Number 2411781-90-1Chemical Abstracts Service[1]
Molecular Formula C₈H₉ClN₂Elemental Composition[2]
Molecular Weight 168.62 g/mol Calculated
Monoisotopic Mass 168.04543 DaHigh-Resolution Mass Spectrometry[2]
Predicted CCS ([M+H]⁺) 131.8 ŲCollision Cross Section via Ion Mobility[2]
Hazard Classifications Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2AGHS Safety Standards[1]

Structural Rationale in Medicinal Chemistry

The selection of 5-chloro-6-cyclopropylpyridin-2-amine over simpler analogs is driven by rigorous structure-activity relationship (SAR) causality. Each functional group serves a distinct mechanistic purpose:

  • 2-Aminopyridine Core (H-Bonding): This motif acts as a bidentate hydrogen bond donor/acceptor. In kinase inhibitors, it reliably anchors the molecule to the backbone amides of the kinase hinge region.

  • 5-Chloro Substituent (Electronic & Hydrophobic): The chlorine atom is highly lipophilic and electron-withdrawing. It lowers the pKa of the adjacent amine, modulating its basicity to improve membrane permeability. Furthermore, it is perfectly vectored to occupy the hydrophobic pocket adjacent to the gatekeeper residue, potentially engaging in halogen bonding.

  • 6-Cyclopropyl Group (Steric Shielding & Metabolic Stability): Unlike an isopropyl or ethyl group, the cyclopropyl ring is conformationally restricted. Its unique sp²-like character strengthens the adjacent C-H bonds, significantly reducing the compound's susceptibility to cytochrome P450-mediated benzylic oxidation.

KinaseBinding Hinge Kinase Hinge Region (Backbone Amides) Core 2-Aminopyridine Core (H-Bond Donor/Acceptor) Core->Hinge Hydrogen Bonds Chloro 5-Chloro Substituent (Hydrophobic Pocket) Core->Chloro C5 Position Cyclo 6-Cyclopropyl Group (Steric Shield) Core->Cyclo C6 Position Chloro->Hinge Halogen Bonding

Fig 1: Pharmacophoric mapping of the 5-chloro-6-cyclopropylpyridin-2-amine scaffold in kinases.

Synthetic Methodology and Validation

To ensure high yield and purity, the synthesis of this building block must be approached as a self-validating system. The following protocol leverages orthogonal reactivity to build the molecule regioselectively.

Phase 1: Regioselective Electrophilic Chlorination
  • Objective: Introduce the chlorine atom exclusively at the C5 position of the starting material (6-bromopyridin-2-amine).

  • Causality: The C2-amino group is strongly electron-donating, activating the ring toward electrophilic aromatic substitution at the ortho (C3) and para (C5) positions. Because the C3 position experiences greater steric hindrance from the adjacent amine, chlorination at C5 is kinetically favored at low temperatures.

  • Protocol:

    • Dissolve 6-bromopyridin-2-amine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

    • Cool the reaction vessel to 0 °C using an ice bath to suppress over-chlorination.

    • Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 30 minutes.

    • In-Process Control (IPC): After 2 hours of stirring at room temperature, sample the mixture for LC-MS. The reaction is self-validating when the starting material peak disappears and a new peak with a mass shift of +34 Da (reflecting the ³⁵Cl/³⁷Cl isotope pattern) emerges.

    • Quench with water, extract with ethyl acetate, and purify via silica gel chromatography to yield 6-bromo-5-chloropyridin-2-amine.

Phase 2: Chemoselective Suzuki-Miyaura Cross-Coupling
  • Objective: Install the cyclopropyl ring at the C6 position while leaving the C5-chloride intact.

  • Causality: Palladium-catalyzed cross-coupling exploits the difference in bond dissociation energies. The C-Br bond (~280 kJ/mol) undergoes oxidative addition to the Palladium(0) catalyst significantly faster than the C-Cl bond (~330 kJ/mol), ensuring absolute chemoselectivity.

  • Protocol:

    • Combine 6-bromo-5-chloropyridin-2-amine (1.0 eq), cyclopropylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq) in a 4:1 mixture of 1,4-dioxane and water.

    • Critical Step: Degas the mixture by sparging with argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II) complexes.

    • Add Pd(dppf)Cl₂ (0.05 eq) and heat the sealed vessel to 90 °C for 12 hours.

    • IPC: Monitor via LC-MS. The reaction is complete when the intermediate mass is replaced by the target monoisotopic mass of 168.045 Da[2].

    • Filter through Celite, concentrate, and purify via preparative HPLC to isolate pure 5-chloro-6-cyclopropylpyridin-2-amine.

Synthesis SM 6-Bromo-pyridin-2-amine (Starting Material) Step1 Electrophilic Chlorination NCS, DMF, 0°C -> RT SM->Step1 Int1 6-Bromo-5-chloro-pyridin-2-amine (Intermediate) Step1->Int1 Regioselective C5 Chlorination Step2 Suzuki-Miyaura Coupling Cyclopropylboronic acid, Pd(dppf)Cl2 Int1->Step2 Product 5-Chloro-6-cyclopropylpyridin-2-amine (Target Compound) Step2->Product Chemoselective C6 Coupling

Fig 2: Step-by-step synthetic workflow for 5-chloro-6-cyclopropylpyridin-2-amine.

Safety, Handling, and Regulatory Compliance

When integrating 5-chloro-6-cyclopropylpyridin-2-amine into a laboratory setting, researchers must adhere to strict environmental health and safety (EHS) guidelines. According to chemical substance registries[1], the compound carries specific Global Harmonized System (GHS) hazard classifications:

  • Acute Toxicity (Category 4): Harmful if swallowed, in contact with skin, or inhaled (H302 + H312 + H332).

  • Skin and Eye Irritation (Category 2/2A): Causes skin irritation (H315) and serious eye irritation (H319).

  • Specific Target Organ Toxicity (STOT SE 3): May cause drowsiness or dizziness (H336).

Handling Protocols: All synthetic manipulations, especially the weighing of the dry powder, must be conducted within a certified Class II fume hood to mitigate inhalation risks. Nitrile gloves and safety goggles are mandatory to prevent dermal and ocular exposure.

References

  • Title: 5-chloro-6-cyclopropylpyridin-2-amine — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: 5-chloro-6-cyclopropylpyridin-2-amine (C8H9ClN2) Source: PubChemLite (Université du Luxembourg) URL: [Link]

Sources

A Comprehensive Spectroscopic Guide to 5-Chloro-6-cyclopropylpyridin-2-amine: Structure, Characterization, and In-depth Analysis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-6-cyclopropylpyridin-2-amine is a substituted aminopyridine of significant interest in medicinal chemistry and drug discovery due to its structural motifs, which are prevalent in various biologically active compounds. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in molecular interactions. This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of 5-Chloro-6-cyclopropylpyridin-2-amine, grounded in a comparative analysis with structurally related compounds and fundamental spectroscopic principles. While direct experimental data for this specific molecule is not widely published, this guide synthesizes predicted data and established knowledge to offer a robust characterization framework.

Introduction: The Significance of Spectroscopic Characterization

The journey of a novel chemical entity from synthesis to application is critically dependent on its precise structural and electronic characterization. Spectroscopic techniques provide a non-destructive window into the molecular world, offering detailed information about the connectivity of atoms, the nature of functional groups, and the overall electronic environment. For a molecule like 5-Chloro-6-cyclopropylpyridin-2-amine, with its distinct aromatic, amine, chloro, and cyclopropyl moieties, a multi-faceted spectroscopic approach is essential. This guide will delve into the expected features in Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Molecular Structure and Key Functional Groups

To appreciate the spectroscopic data, it is crucial to first understand the molecular architecture of 5-Chloro-6-cyclopropylpyridin-2-amine. The molecule consists of a pyridine ring substituted with an amino group at the 2-position, a chlorine atom at the 5-position, and a cyclopropyl group at the 6-position.

Caption: Molecular structure of 5-Chloro-6-cyclopropylpyridin-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Positional Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 5-Chloro-6-cyclopropylpyridin-2-amine is expected to exhibit distinct signals for the aromatic protons, the amine protons, and the protons of the cyclopropyl group. The predicted chemical shifts are based on a comparative analysis with 5-chloropyridin-2-amine and the known effects of a cyclopropyl substituent[1][2][3].

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
Pyridine H-36.5 - 6.7Doublet~8-9Ortho-coupled to H-4. Shielded by the adjacent amino group.
Pyridine H-47.3 - 7.5Doublet~8-9Ortho-coupled to H-3. Deshielded relative to H-3 due to the influence of the chloro and cyclopropyl groups.
NH₂4.5 - 5.5Broad Singlet-The chemical shift can vary with concentration and solvent. Broadening is due to quadrupole effects of the nitrogen and potential proton exchange.
Cyclopropyl CH1.8 - 2.0Multiplet-The methine proton of the cyclopropyl group will be deshielded due to its proximity to the aromatic ring.
Cyclopropyl CH₂0.6 - 1.1Multiplets-The methylene protons of the cyclopropyl group are in a shielded environment and will likely show complex splitting patterns.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are derived from data for 5-chloropyridin-2-amine and general substituent effects in pyridine rings[4][5][6].

Carbon Predicted Chemical Shift (δ, ppm) Rationale
C-2158 - 162Attached to the amino group, leading to a significant downfield shift.
C-3108 - 112Shielded by the ortho-amino group.
C-4138 - 142Deshielded due to the influence of the adjacent chloro and cyclopropyl groups.
C-5120 - 125Attached to the chlorine atom, resulting in a moderate downfield shift.
C-6150 - 155Attached to the cyclopropyl group, causing a downfield shift.
Cyclopropyl CH10 - 15The methine carbon of the cyclopropyl group.
Cyclopropyl CH₂5 - 10The methylene carbons of the cyclopropyl group.
Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra for this type of compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field spectrometer.

    • Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

    • Set a spectral width of approximately 16 ppm.

    • Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Employ proton decoupling to simplify the spectrum.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Set a spectral width of approximately 240 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Reference the chemical shifts to the residual solvent peak.

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing & Analysis a Weigh 5-10 mg of 5-Chloro-6-cyclopropylpyridin-2-amine b Dissolve in ~0.6 mL of deuterated solvent a->b c ¹H NMR (400+ MHz) 16-32 scans b->c d ¹³C NMR (100+ MHz) 1024+ scans b->d e Fourier Transform c->e d->e f Phase & Baseline Correction e->f g Chemical Shift Referencing f->g h Structural Elucidation g->h

Caption: Experimental workflow for NMR analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can offer structural clues through the analysis of fragmentation patterns.

Predicted Mass Spectrum

Based on the molecular formula C₈H₉ClN₂, the monoisotopic mass of 5-Chloro-6-cyclopropylpyridin-2-amine is approximately 168.0454 g/mol [7].

  • Molecular Ion Peak (M⁺): A key feature in the mass spectrum will be the molecular ion peak. Due to the presence of chlorine, this will appear as a characteristic isotopic cluster. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1[8]. Therefore, we expect to see two peaks:

    • M⁺ at m/z ≈ 168 (containing ³⁵Cl)

    • M+2 at m/z ≈ 170 (containing ³⁷Cl) with an intensity of about one-third of the M⁺ peak[9][10].

  • Protonated Molecule ([M+H]⁺): In soft ionization techniques like Electrospray Ionization (ESI), the most prominent peak is often the protonated molecule at m/z ≈ 169 (for the ³⁵Cl isotope)[7].

  • Fragmentation: While detailed fragmentation patterns require experimental data, likely fragmentation pathways for substituted pyridines include the loss of the cyclopropyl group or cleavage of the pyridine ring[11][12].

Ion Predicted m/z (for ³⁵Cl) Notes
[M]⁺168.045Molecular ion with ³⁵Cl
[M+2]⁺170.042Molecular ion with ³⁷Cl (approx. 33% intensity of M⁺)
[M+H]⁺169.053Protonated molecule (often observed in ESI-MS)
[M+Na]⁺191.035Sodium adduct (common in ESI-MS)

Data sourced from predicted values on PubChem[7].

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of 5-Chloro-6-cyclopropylpyridin-2-amine will show characteristic absorption bands for the N-H, C-H, C=C, C=N, and C-Cl bonds. The predictions are based on established IR correlation tables and data from related aminopyridine compounds[13][14][15][16].

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Functional Group
N-H Stretch3300 - 3500MediumPrimary Amine (two bands: symmetric and asymmetric)
Aromatic C-H Stretch3000 - 3100Medium-WeakPyridine Ring
Cyclopropyl C-H Stretch~3000Medium-WeakCyclopropyl Group
C=C and C=N Stretch1550 - 1650Strong-MediumPyridine Ring
N-H Bend (Scissoring)1600 - 1650MediumPrimary Amine
C-N Stretch1250 - 1350MediumAryl Amine
C-Cl Stretch700 - 850StrongChloro-aromatic

The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of absorptions that are unique to the molecule's overall structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for analyzing compounds with conjugated systems, such as the pyridine ring in our target molecule.

Predicted UV-Vis Absorption

Substituted pyridines typically exhibit strong absorption in the UV region due to π → π* and n → π* electronic transitions[17]. The presence of the amino group (an auxochrome) and the chlorine atom will influence the position and intensity of these absorption bands. We can predict the absorption maxima by comparison with similar compounds like 4-Amino-2-chloropyridine[18].

  • π → π* transition: Expected to be the most intense absorption, likely in the range of 240-260 nm .

  • n → π* transition: A weaker absorption band is expected at a longer wavelength, potentially in the range of 280-300 nm .

The exact λmax values can be influenced by the solvent polarity[19][20].

Conclusion: A Unified Spectroscopic Portrait

This technical guide has provided a comprehensive, albeit predictive, spectroscopic characterization of 5-Chloro-6-cyclopropylpyridin-2-amine. By integrating the principles of NMR, MS, IR, and UV-Vis spectroscopy and drawing on comparative data from structurally analogous compounds, we have constructed a detailed and scientifically grounded portrait of this molecule. The data and protocols presented herein offer a valuable resource for researchers in the fields of chemical synthesis, quality control, and drug development, enabling the confident identification and characterization of this important chemical entity.

References

  • Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. (n.d.). CHIMIA.
  • Spectroscopic Investigations of 2-Aminopyridine. (n.d.). TSI Journals.
  • FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. (n.d.). ResearchGate. Retrieved from [Link]

  • Arnaudov, M., Ivanova, B., & Dinkov, Sh. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Semantic Scholar. Retrieved from [Link]

  • Infrared Depletion Spectroscopy and Structure of the 2-Aminopyridine Dimer. (2004). ACS Publications. Retrieved from [Link]

  • UV-Vis Spectrum of 4-Amino-2-chloropyridine. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Gas-Phase Cl+ Affinities of Pyridines Determined by the Kinetic Method Using Multiple-Stage (MS3) Mass Spectrometry. (n.d.). ACS Publications. Retrieved from [Link]

  • The experimental and calculated chemical shifts in 1 H NMR and 13 C NMR... (n.d.). ResearchGate. Retrieved from [Link]

  • 6-cyclopropylpyridin-2-amine (C8H10N2). (n.d.). PubChem. Retrieved from [Link]

  • Supporting Information. (n.d.). Rsc.org. Retrieved from [Link]

  • 5-Chloro-2-(T-butyl-amino)-pyridine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • 2-Amino-5-chloropyridine. (n.d.). PubChem. Retrieved from [Link]

  • The molecule that gave the mass spectrum shown here contains a ha... (n.d.). Pearson. Retrieved from [Link]

  • Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Visible and Ultra-Violet Spectroscopy (UV-Vis). (n.d.). Open Library Publishing Platform. Retrieved from [Link]

  • UV-Visible Spectroscopy. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Mass spectrometry of halogen-containing organic compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • UV−vis spectra (CH 2 Cl 2 ) of the compounds indicated. (n.d.). ResearchGate. Retrieved from [Link]

  • Infrared Spectroscopy. (n.d.). CDN. Retrieved from [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme. Retrieved from [Link]

  • 1H and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 5-chloro-6-cyclopropylpyridin-2-amine (C8H9ClN2). (n.d.). PubChem. Retrieved from [Link]

  • UV-spectrum of pyridine. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Structural Studies of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine. (n.d.). ResearchGate. Retrieved from [Link]

  • 6-broMo-N-(cyclopropylMethyl)pyridin-2-aMine. (n.d.). NextSDS. Retrieved from [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). SciSpace. Retrieved from [Link]

  • FT-IR spectrum of 5-chloro-N-(2fluorophenyl)pyrazine-2-carboxamide... (n.d.). ResearchGate. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Derivatization Strategies for 5-Chloro-6-cyclopropylpyridin-2-amine in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In modern medicinal chemistry, the 2-aminopyridine motif is a privileged scaffold, frequently deployed as a bidentate hinge-binding element in the design of kinase inhibitors[1]. 5-Chloro-6-cyclopropylpyridin-2-amine (CAS 2411781-90-1)[2] represents a highly optimized building block that incorporates three synergistic structural features:

  • The 2-Aminopyridine Core : Acts as a dual hydrogen-bond donor/acceptor system, anchoring the molecule to the kinase hinge region (e.g., interacting with the backbone NH and C=O of the hinge residues)[1].

  • The C6-Cyclopropyl Group : Unlike linear or branched alkyl groups (e.g., isopropyl), the cyclopropyl ring possesses shorter, stronger C–H bonds with enhanced s-character. This conformational rigidity significantly increases metabolic stability by resisting cytochrome P450 (CYP)-mediated oxidative metabolism, while simultaneously filling hydrophobic pockets or solvent channels[3].

  • The C5-Chloro Substituent : The electron-withdrawing nature of the chlorine atom lowers the pKa of the pyridine nitrogen. This pKa modulation (typically reducing it to <5) enhances passive membrane permeability and mitigates basicity-driven off-target liabilities, such as hERG channel inhibition[1]. Furthermore, the chlorine atom can engage in favorable halogen bonding within hydrophobic sub-pockets.

G Core 5-Chloro-6-cyclopropyl pyridin-2-amine Hinge Kinase Hinge Region (Bidentate H-Bonding) Core->Hinge N & NH2 Pocket1 Hydrophobic Pocket (Halogen Bonding via C5-Cl) Core->Pocket1 C5-Cl Pocket2 Solvent Channel (Metabolic Stability via C6-cPr) Core->Pocket2 C6-cPr Deriv Vector for Extension (C2-Amine Derivatization) Core->Deriv N-Alkylation/Arylation

Figure 1: Pharmacophore mapping of 5-Chloro-6-cyclopropylpyridin-2-amine in a kinase binding site.

Derivatization Strategy 1: Buchwald-Hartwig N-Arylation

Extending the scaffold from the C2-amine via N-arylation is a primary strategy to access adjacent hydrophobic pockets (e.g., the DFG-out pocket). However, 2-aminopyridines are notoriously challenging substrates for palladium-catalyzed cross-coupling due to the propensity of the pyridine nitrogen to coordinate and poison the palladium catalyst.

Causality in Catalyst Selection: To overcome catalyst poisoning, sterically demanding, electron-rich biarylphosphine ligands such as BrettPhos or tBuXPhos are required[4]. The immense steric bulk of BrettPhos prevents the formation of inactive bis-ligated Pd(II) species and accelerates the reductive elimination step, enabling the successful coupling of deactivated 2-aminopyridines with aryl halides[4][5].

G Precat Pd2(dba)3 + BrettPhos (Precatalyst Activation) Pd0 L-Pd(0) Active Species Precat->Pd0 OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Amine Amine Coordination (2-Aminopyridine) OxAdd->Amine Deprot Deprotonation (tBuONa Base) Amine->Deprot RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 Catalyst Turnover

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination utilizing BrettPhos.

Quantitative Optimization Data

The following table summarizes the optimization of the Buchwald-Hartwig coupling between 5-Chloro-6-cyclopropylpyridin-2-amine and a model aryl bromide (e.g., 3-bromoquinoline) to demonstrate the critical nature of ligand selection.

LigandCatalyst PrecursorBaseSolventTemp (°C)Conversion (%)*
BINAPPd₂(dba)₃ (5 mol%)Cs₂CO₃Toluene100< 10
XantPhosPd₂(dba)₃ (5 mol%)Cs₂CO₃Toluene10015
RuPhosPd₂(dba)₃ (2 mol%)NaOtBuToluene9065
BrettPhos Pd₂(dba)₃ (2 mol%) NaOtBu Toluene 90 > 95
tBuXPhos[Pd(cinnamyl)Cl]₂ (2 mol%)KOH (aq)t-AmylOH8088

*Conversion determined by LC-MS integration at 254 nm after 12 hours.

Protocol A: Buchwald-Hartwig Amination

Self-Validating System: The reaction color shifts from dark purple/red (Pd₂(dba)₃) to a characteristic golden-yellow/orange upon formation of the active L-Pd(0) species. LC-MS monitoring is critical to ensure complete consumption of the aryl halide.

  • Preparation : In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Chloro-6-cyclopropylpyridin-2-amine (1.0 equiv, 1.0 mmol), the aryl bromide (1.1 equiv, 1.1 mmol), Pd₂(dba)₃ (0.02 equiv, 2 mol%), BrettPhos (0.04 equiv, 4 mol%), and sodium tert-butoxide (NaOtBu) (1.4 equiv, 1.4 mmol)[4].

  • Inert Atmosphere : Seal the flask with a septum. Evacuate and backfill with ultra-high purity Argon three times to prevent catalyst oxidation.

  • Solvent Addition : Add anhydrous, degassed Toluene (10 mL) via syringe.

  • Reaction : Heat the mixture to 90 °C in a pre-heated oil bath. Stir vigorously for 12 hours. Monitor the reaction progression via TLC (Hexanes:EtOAc 3:1) and LC-MS.

  • Workup : Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the filter cake with additional EtOAc (20 mL).

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO₂, gradient elution from 0% to 30% EtOAc in Hexanes) to yield the N-arylated product.

Derivatization Strategy 2: Amidation via HATU Coupling

When the design strategy requires extending the molecule into a solvent-exposed region, amidation of the C2-amine is preferred. Because the C5-chloro group withdraws electron density from the pyridine ring, the exocyclic C2-amine exhibits reduced nucleophilicity. Therefore, highly efficient uronium-based coupling reagents like HATU are required to drive the reaction to completion.

Protocol B: HATU-Mediated Amidation
  • Activation : In a round-bottom flask, dissolve the desired carboxylic acid (1.2 equiv, 1.2 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol) and HATU (1.2 equiv, 1.2 mmol).

  • Pre-activation Phase : Stir the mixture at room temperature for 15 minutes to ensure full formation of the active O-At ester intermediate. (Self-validation: A slight color change to pale yellow indicates active ester formation).

  • Coupling : Add 5-Chloro-6-cyclopropylpyridin-2-amine (1.0 equiv, 1.0 mmol) to the reaction mixture in one portion.

  • Reaction : Stir the mixture at room temperature for 16 hours. Monitor by LC-MS. If the reaction stalls due to the deactivated nature of the amine, heat gently to 50 °C.

  • Workup : Quench the reaction by adding saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers sequentially with 5% aqueous LiCl (to remove DMF) and brine.

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via reverse-phase preparative HPLC or silica gel chromatography.

References

  • NextSDS Chemical Database. 5-chloro-6-cyclopropylpyridin-2-amine — Chemical Substance Information (CAS 2411781-90-1). Available at: [Link][2]

  • Talele, T. T. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 2016, 59(19), 8712–8756. Available at:[Link][3]

  • Certal, V. et al. Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif. Journal of Medicinal Chemistry, 2019, 62(10), 4815–4850. Available at:[Link][1]

  • Ruiz-Castillo, P., & Buchwald, S. L. The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications, 2019. Available at:[Link][4]

  • Messaoudi, S. et al. In Situ Formation of Cationic π-Allylpalladium Precatalysts in Alcoholic Solvents: Application to C–N Bond Formation. ACS Catalysis, 2021. Available at:[Link][5]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Chloro-6-cyclopropylpyridin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis of 5-chloro-6-cyclopropylpyridin-2-amine (CAS: 2411781-90-1)[1][2].

This molecule is typically synthesized via a Suzuki-Miyaura C(sp2)-C(sp3) cross-coupling between 5,6-dichloropyridin-2-amine (CAS: 1192814-45-1) and a cyclopropylboron species. This specific transformation presents two major hurdles: regioselectivity (differentiating the C5 and C6 chlorides) and protodeboronation (the rapid degradation of the cyclopropylboron reagent).

Below, you will find the mechanistic rationale, troubleshooting FAQs, quantitative data, and a self-validating experimental protocol to achieve high reaction yields.

Mechanistic Causality & Pathway

Understanding the catalytic cycle is essential for troubleshooting. The reaction relies on the innate electronic bias of the 5,6-dichloropyridin-2-amine ring. According to the Houk-Merlic distortion-interaction model, the C-Cl bond at the C6 position (adjacent to the pyridine nitrogen) is weaker and more easily distorted into the necessary transition-state geometry for Palladium oxidative addition compared to the C5 position[3].

However, the subsequent transmetalation step with a cyclopropyl group is sterically hindered and electronically sluggish, which often leads to catalyst stalling or reagent degradation if the wrong boron source is used[4][5].

G SM 5,6-Dichloropyridin-2-amine (Starting Material) OA Regioselective Oxidative Addition (Favored at C6 over C5) SM->OA Pd Pd(0)Ln Active Catalyst (e.g., Pd/RuPhos) Pd->OA TM Transmetalation (Bottleneck Step) OA->TM Pd(II) Intermediate RE Reductive Elimination TM->RE Alkyl-Pd(II)-Aryl Boron Potassium Cyclopropyltrifluoroborate (Slow Release) Boron->TM Hydrolysis via H2O RE->Pd Catalyst Regeneration Prod 5-Chloro-6-cyclopropylpyridin-2-amine (Target Product) RE->Prod

Catalytic cycle highlighting C6-regioselectivity and the transmetalation bottleneck.

Troubleshooting FAQs

Q1: My reaction stalls at 30% conversion, and I observe significant amounts of unreacted 5,6-dichloropyridin-2-amine. Why is this happening? Answer: You are likely experiencing rapid protodeboronation of your boron source. Standard cyclopropylboronic acid is notoriously unstable under basic Suzuki conditions[5]. The high s-character of the cyclopropyl ring makes transmetalation slow, allowing the base to hydrolyze the C-B bond before the palladium cycle can proceed. Actionable Solution: Switch your boron source to Potassium cyclopropyltrifluoroborate ( c -PrBF 3​ K). This salt acts as a "slow-release" reservoir. The minimal water in the solvent mixture slowly hydrolyzes the trifluoroborate into the active boronic acid, maintaining a low steady-state concentration that prevents degradation while driving the coupling forward[4][6].

Q2: I am observing coupling at the C5 position, resulting in 6-chloro-5-cyclopropylpyridin-2-amine, or di-coupling (5,6-dicyclopropyl). How do I enforce C6 selectivity? Answer: While the C6 position is innately more reactive[3], forcing conditions (excessive heat, unhindered ligands, or excess boron reagent) will erode this selectivity and push the reaction toward the C5 chloride. Actionable Solution: Use a highly sterically demanding, electron-rich ligand. RuPhos or N-heterocyclic carbenes (NHCs) like PEPPSI-IPr are highly recommended[7][8]. The steric bulk of RuPhos prevents the formation of unreactive bis-ligated Pd(II) complexes, accelerating the sluggish transmetalation step at C6 and allowing the reaction to complete at lower temperatures before C5 oxidative addition can occur. Strictly limit your boron source to 1.1–1.2 equivalents.

Q3: The reaction mixture turns jet-black within 30 minutes, and the yield is negligible. What went wrong? Answer: A rapid color change to black indicates the precipitation of "Palladium black" (inactive bulk Pd(0)). This is caused by catalyst deactivation, usually due to poor degassing (oxygen intrusion) or an inability of the Pd(II) intermediate to undergo transmetalation, leading to decomposition. Actionable Solution: Implement a rigorous Freeze-Pump-Thaw degassing protocol (minimum 3 cycles). Ensure you are using a biphasic solvent system like Toluene/H 2​ O (10:1); the water is strictly required to dissolve the inorganic base and hydrolyze the trifluoroborate[4].

Quantitative Data Presentation

To illustrate the causality of reagent selection, the following table summarizes typical yield outcomes based on the combination of boron source and ligand for the cyclopropanation of highly deactivated aryl chlorides.

Boron SourceCatalyst / LigandBase / SolventTemp (°C)Regioselectivity (C6:C5)Isolated Yield
Cyclopropylboronic acidPd(PPh 3​ ) 4​ K 2​ CO 3​ / Dioxane:H 2​ O10085:15< 30% (Stalls)
Cyclopropylboronic acidPd(OAc) 2​ / PCy 3​ Cs 2​ CO 3​ / Toluene:H 2​ O10090:1045%
Potassium cyclopropyltrifluoroborate Pd(OAc) 2​ / RuPhos K 2​ CO 3​ / Toluene:H 2​ O 100 > 98:2 82 - 89%
Potassium cyclopropyltrifluoroboratePEPPSI-IPrK 2​ CO 3​ / Toluene:H 2​ O100> 95:585%

Data synthesized from benchmark C(sp2)-C(sp3) coupling methodologies utilizing potassium cyclopropyltrifluoroborate[4][7].

Validated Experimental Protocol

This self-validating protocol utilizes the RuPhos/Pd(OAc) 2​ system, which provides the optimal balance of C6-regioselectivity and transmetalation acceleration.

Materials Required:
  • Starting Material: 5,6-Dichloropyridin-2-amine (1.0 equiv, 1.0 mmol, 163.0 mg)

  • Boron Source: Potassium cyclopropyltrifluoroborate (1.2 equiv, 1.2 mmol, 177.6 mg)

  • Catalyst: Pd(OAc) 2​ (5 mol%, 0.05 mmol, 11.2 mg)

  • Ligand: RuPhos (10 mol%, 0.10 mmol, 46.7 mg)

  • Base: K 2​ CO 3​ (3.0 equiv, 3.0 mmol, 414.6 mg)

  • Solvent: Toluene / Deionized H 2​ O (10:1 ratio, 0.1 M overall concentration)

Step-by-Step Methodology:
  • Reaction Assembly (Air Setup):

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5,6-dichloropyridin-2-amine, potassium cyclopropyltrifluoroborate, Pd(OAc) 2​ , RuPhos, and K 2​ CO 3​ .

    • Self-Validation Check: Ensure the Pd(OAc) 2​ is a vibrant orange/brown powder. If it is dark grey or black, it has degraded and will result in reaction failure.

  • Solvent Addition & Degassing:

    • Add 9.0 mL of Toluene and 0.9 mL of Deionized H 2​ O to the flask.

    • Seal the flask with a rubber septum and perform three cycles of Freeze-Pump-Thaw :

      • Freeze the mixture in a liquid nitrogen bath.

      • Apply high vacuum for 5 minutes to remove dissolved gases.

      • Isolate the vacuum and thaw the mixture in a warm water bath under a static Argon atmosphere.

    • Causality Note: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich RuPhos ligand.

  • Thermal Coupling:

    • Place the flask in a pre-heated oil bath at 100 °C. Stir vigorously (800+ RPM) to ensure adequate mixing of the biphasic system.

    • Allow the reaction to proceed for 12–16 hours.

    • Self-Validation Check: Monitor the reaction via GC-MS or LC-MS. The mass of the target product (5-chloro-6-cyclopropylpyridin-2-amine) is m/z 168.04[1]. The reaction is complete when the starting material peak ( m/z 162.0) is consumed.

  • Workup & Isolation:

    • Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

    • Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient).

    • The target compound will elute as a distinct UV-active band.

Workflow Step1 1. Reagent Assembly 5,6-Dichloro SM c-PrBF3K Pd(OAc)2 / RuPhos K2CO3 Step2 2. Solvent & Degassing Toluene:H2O (10:1) Freeze-Pump-Thaw x3 Argon Backfill Step1->Step2 Step3 3. Thermal Coupling 100 °C for 12-16 h Vigorous Stirring GC-MS Monitoring Step2->Step3 Step4 4. Workup & Isolation EtOAc Extraction Brine Wash Silica Gel Chromatography Step3->Step4

Step-by-step experimental workflow for the Suzuki-Miyaura cyclopropanation.

Sources

Overcoming steric hindrance in 5-Chloro-6-cyclopropylpyridin-2-amine reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Hub. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize 5-Chloro-6-cyclopropylpyridin-2-amine . This scaffold is highly valuable in medicinal chemistry, but it presents a "perfect storm" of synthetic bottlenecks: severe steric hindrance at the C5-chloride due to the adjacent C6-cyclopropyl group, and severe electronic deactivation of the C2-amine.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you overcome these challenges.

System Overview: Mapping the Bottlenecks

Before running any reaction, it is critical to understand the spatial and electronic environment of the molecule. The bulky cyclopropyl group creates a physical shield around the C5 position, while the conjugated pyridine system withdraws electron density from the C2-amine.

G Molecule 5-Chloro-6-cyclopropylpyridin-2-amine C5 C5-Chloride (Sterically Hindered Electrophile) Molecule->C5 Target for Suzuki C6 C6-Cyclopropyl (Bulky Steric Shield) Molecule->C6 Blocks C5 & N1 C2 C2-Amine (Deactivated Nucleophile) Molecule->C2 Target for Buchwald N1 Pyridine N (Potential Catalyst Poison) Molecule->N1 Coordination Risk C5->C2 Inductive Withdrawal C6->C5 Steric Clash

Structural mapping of steric and electronic zones in 5-Chloro-6-cyclopropylpyridin-2-amine.

Quantitative Troubleshooting Matrix

Use this data-driven matrix to select the correct reagents based on your target reaction site.

Target ReactionReactive SiteRecommended Ligand / ReagentCausality & MechanismChemoselectivity Risk
Suzuki-Miyaura C5-ChlorideSPhos or XPhos Bulky biaryl backbone forces a monoligated Pd(0) state, accelerating reductive elimination; resists aminopyridine poisoning.Low (C2-amine remains unreacted).
Buchwald-Hartwig C2-AmineXantphos or BINAP Bidentate ligands with moderate bite angles favor insertion into external Aryl-Br over internal, hindered Aryl-Cl.High (Requires strict temperature control).
N-Alkylation C2-AmineNaH (Strong Base)Complete deprotonation to an amide anion overcomes the electronic deactivation caused by the pyridine ring.Low (Standard SN2 mechanism).
Knowledge Base: FAQs & Validated Protocols
FAQ 1: Overcoming Steric Failure in Suzuki-Miyaura Couplings

Q: I am attempting a Suzuki-Miyaura coupling at the C5-chloro position, but I observe mostly unreacted starting material and the catalyst blacking out. Standard Pd(PPh3)4 fails. How do I force this reaction?

A: This is a classic case of steric failure during the transmetalation step. The C6-cyclopropyl group acts as a massive steric shield, preventing the incoming boronic acid from coordinating to the Pd(II) center. Furthermore, the free C2-amine can act as a competitive ligand, poisoning standard palladium catalysts.

To overcome this, you must switch to a Buchwald-type dialkylbiaryl phosphine ligand, specifically SPhos or XPhos [1]. SPhos is uniquely advantageous here because its electron-rich dicyclohexylphosphine moiety facilitates the difficult oxidative addition into the C-Cl bond. Crucially, literature demonstrates that catalysts based on SPhos are not inhibited by the presence of free aminopyridines[2]. The steric bulk of the ligand forces the palladium into a highly active monoligated state, pushing the catalytic cycle forward.

Protocol: SPhos-Enabled Suzuki-Miyaura Coupling at C5

  • Preparation: In a glovebox or under strict Schlenk conditions, charge an oven-dried vial with 5-Chloro-6-cyclopropylpyridin-2-amine (1.0 equiv), the desired arylboronic acid (1.5 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and anhydrous K₃PO₄ (3.0 equiv).

  • Solvent Addition: Add a degassed mixture of Toluene/H₂O (4:1 ratio, 0.25 M concentration). Causality note: The water is essential to dissolve the base and activate the boronic acid via a reactive boronate intermediate.

  • Reaction: Seal the vial and heat to 100 °C for 12–18 hours.

  • Self-Validation Step: Monitor via LC-MS. The mass of the product should reflect the displacement of the distinct chlorine isotope pattern. If protodeboronation of the boronic acid is observed without product formation, increase the SPhos loading to 8 mol% to further stabilize the Pd center against decomposition.

G Pd0 Pd(0)-SPhos Active Species OxAdd Oxidative Addition (C5-Cl Cleavage) Pd0->OxAdd + Substrate Steric Steric Bottleneck (C6-Cyclopropyl Clash) OxAdd->Steric Forms Pd(II) Intermediate Transmet Transmetalation (Boronic Acid Entry) Steric->Transmet SPhos bulk opens coordination site RedElim Reductive Elimination (Product Release) Transmet->RedElim Base assisted RedElim->Pd0 Regenerates Catalyst

Suzuki-Miyaura catalytic cycle highlighting the SPhos-mediated bypass of the C6 steric bottleneck.

FAQ 2: Controlling Chemoselectivity in Buchwald-Hartwig Aminations

Q: I want to use the C2-amine as a nucleophile to couple with an exogenous aryl bromide. However, my reactions yield complex oligomeric mixtures. How can I achieve chemoselectivity?

A: When functionalizing the C2-amine, the internal C5-chloride becomes a liability. Highly active, sterically hindered catalysts (like Pd/XPhos) designed to activate aryl chlorides will oxidatively add to both the external Aryl-Br and the internal C5-Cl, leading to polymerization.

To achieve chemoselectivity, you must exploit the bond dissociation energy difference between C-Br (~68 kcal/mol) and C-Cl (~80 kcal/mol). By using a slightly less electron-rich, bidentate ligand like Xantphos and keeping the temperature moderate, the palladium catalyst will selectively insert into the external Aryl-Br bond while ignoring the sterically hindered C5-Cl bond[3].

Protocol: Chemoselective Buchwald-Hartwig Amination at C2

  • Preparation: Charge a vial with 5-Chloro-6-cyclopropylpyridin-2-amine (1.0 equiv), the external Aryl-Bromide (1.1 equiv), Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), and Cs₂CO₃ (2.0 equiv).

  • Solvent: Add anhydrous, degassed 1,4-Dioxane (0.2 M).

  • Reaction: Heat at 80 °C for 16 hours. Crucial: Do not exceed 80 °C. Higher temperatures provide the activation energy required for the unwanted C5-Cl oxidative addition.

  • Self-Validation Step: Perform LC-MS. The presence of a single major peak with the chlorine isotope pattern intact (M and M+2 peaks in a 3:1 ratio) confirms that the C5 position remained untouched.

FAQ 3: Direct N-Alkylation Failures

Q: Why do standard SN2 alkylation conditions (e.g., alkyl halide + K₂CO₃) fail to alkylate the C2-amine?

A: The C2-amine is highly deactivated. The pyridine nitrogen withdraws electron density via resonance, and the C5-chloride withdraws density via induction. This renders the C2-amine lone pair weakly nucleophilic, making it unreactive toward standard electrophiles under mild basic conditions.

Protocol: Strong-Base Mediated N-Alkylation

  • Deprotonation: Dissolve the substrate in anhydrous DMF (0.2 M) at 0 °C. Add 1.2 equivalents of NaH (60% dispersion in mineral oil).

  • Self-Validation Step: Stir for 30 minutes. The visual cessation of hydrogen gas evolution (bubbling) confirms the quantitative formation of the highly nucleophilic amide anion.

  • Alkylation: Add your alkyl halide dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Quench carefully with saturated aqueous NH₄Cl.

References
  • Title: An Efficient and General Method for the Heck and Buchwald–Hartwig Coupling Reactions of Aryl Chlorides Source: ACS Organic Letters URL
  • Source: PMC (National Institutes of Health)
  • Title: XPhos vs.

Sources

Technical Support Center: Purification of 5-Chloro-6-cyclopropylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the purification of 5-Chloro-6-cyclopropylpyridin-2-amine (CAS No: 2411781-90-1). This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key intermediate at the desired purity level. We will move beyond simple protocols to address the underlying chemical principles, helping you troubleshoot and optimize your purification strategy.

Section 1: Frequently Asked Questions (FAQs) & Initial Assessment

This section addresses the most common initial queries and establishes a foundation for a logical purification approach.

Q1: My crude 5-Chloro-6-cyclopropylpyridin-2-amine looks like a brown oil/discolored solid after synthesis. What are the likely impurities?

A1: The appearance of your crude product suggests the presence of several types of impurities. A systematic approach to identifying them is crucial before selecting a purification method. Common contaminants in related pyridine syntheses include:

  • Unreacted Starting Materials: Depending on your synthetic route, this could include precursors like 2,5-dichloro-6-cyclopropylpyridine or cyclopropylamine.[1][2]

  • Reagents and Catalysts: Residual coupling catalysts (e.g., Palladium, Copper) or bases (e.g., K₂CO₃, Et₃N) are common.[3]

  • By-products: These can arise from side reactions such as over-chlorination, de-chlorination, or isomer formation.[3][4] For instance, dichlorinated pyridine species can be persistent impurities.

  • Polymeric Material: Highly colored impurities often result from polymerization or degradation of the starting materials or product, especially under prolonged heating.

Actionable First Step: Before any purification attempt, obtain a ¹H NMR and a preliminary LC-MS of your crude material. This initial analysis provides invaluable data on the nature and relative abundance of impurities, guiding your purification strategy.

Q2: What is the best "first pass" purification technique for this compound?

A2: For a basic compound like an aminopyridine, a liquid-liquid acid-base extraction is an exceptionally effective and scalable first step to remove neutral and acidic impurities. The amine's basicity allows it to be selectively moved between organic and aqueous phases.

Workflow for Acid-Base Extraction:

  • Dissolve the crude material in a water-immiscible organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate (EtOAc)).

  • Extract the organic layer with a dilute aqueous acid (e.g., 1M HCl). The protonated amine salt will migrate to the aqueous phase, leaving neutral impurities in the organic layer.

  • Wash the acidic aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10% NaOH or NH₄OH) until the pH is >10 to deprotonate the amine, causing it to precipitate or form an immiscible layer.[5][6]

  • Extract the now basic aqueous layer multiple times with an organic solvent (DCM or EtOAc).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[7]

This procedure rapidly increases purity by removing a significant portion of non-basic contaminants.

Section 2: Troubleshooting Recrystallization

Recrystallization is a powerful technique for achieving high purity, provided a suitable solvent is identified.

Q3: I'm struggling to find a good recrystallization solvent. What's the strategy?

A3: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. For aminopyridines, which have both polar (amine, pyridine nitrogen) and non-polar (chlorine, cyclopropyl) features, a solvent screen is necessary.

Recommended Solvent Screening Protocol:

  • Place ~20-30 mg of your crude material into several small test tubes.

  • To each tube, add a different solvent (0.5 mL) from the list below, starting with less polar options and moving to more polar ones.

  • Observe solubility at room temperature. If insoluble, heat the solvent to its boiling point.

  • If the compound dissolves when hot, allow it to cool slowly to room temperature, then in an ice bath.

  • A suitable solvent will show low solubility at room temperature and high solubility when hot, and will produce crystals upon cooling.[8]

Solvent Class Examples Rationale
Non-Polar Hexanes, TolueneGood for precipitating the polar amine from a less polar solution (as an anti-solvent).
Moderately Polar Ethyl Acetate (EtOAc), Isopropanol (IPA), Ethanol (EtOH)Often a good starting point. Amines frequently crystallize well from alcohols.[9]
Polar Aprotic Acetonitrile (MeCN)Can be effective, especially in solvent/anti-solvent pairs.
Solvent Pairs Toluene/Hexane, EtOH/Water, EtOAc/HexaneUsed when no single solvent is ideal. Dissolve in the "good" solvent while hot, then add the "poor" solvent (anti-solvent) dropwise until turbidity appears, then cool.[8]

Q4: My compound "oils out" instead of crystallizing. How do I fix this?

A4: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point (or as a liquid eutectic mixture with the solvent).

Troubleshooting Steps:

  • Add More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, then cool very slowly.

  • Lower the Cooling Temperature: Use a solvent with a lower boiling point.

  • Slow Down Cooling: Insulate the flask to ensure the solution cools as slowly as possible. Rapid cooling promotes oiling.[8]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can initiate crystal nucleation.

  • Add a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to induce crystallization.

Section 3: Optimizing Column Chromatography

Column chromatography is the most versatile technique for separating complex mixtures.[10] However, amines can be problematic on standard silica gel.

Q5: My compound is streaking badly on the TLC plate and giving poor separation on the column. What's wrong?

A5: This is a classic issue with basic compounds on acidic silica gel. The amine interacts strongly and sometimes irreversibly with the acidic silanol (Si-OH) groups on the silica surface, leading to significant peak tailing (streaking).[11]

The Solution: Deactivate the Silica Gel

  • Add a Basic Modifier to the Eluent: The most common and effective solution is to add a small amount of a volatile base to your mobile phase. This neutralizes the acidic sites on the silica.

    • Recommended: Add 0.5-2% triethylamine (Et₃N) or 0.5-1% ammonium hydroxide (NH₄OH) to your solvent system. For example, a mobile phase could be Hexane:EtOAc (70:30) + 1% Et₃N.

  • Use a Different Stationary Phase: If tailing persists, consider alternative stationary phases like alumina (basic or neutral) or reverse-phase C18 silica.[10]

General Column Chromatography Protocol:

  • Stationary Phase: Silica gel (60-120 or 230-400 mesh).

  • Mobile Phase Selection (TLC):

    • Start with a moderately polar system like 20% Ethyl Acetate in Hexane.

    • Run TLC plates with your crude material in various solvent ratios (e.g., 10%, 20%, 40% EtOAc/Hexane), ensuring you have added 1% Et₃N to each.

    • The ideal system will give your product a Retention Factor (Rf) of 0.25-0.35 .

  • Column Packing: Pack the column using the "slurry method" with your chosen mobile phase to ensure a homogenous stationary phase.[12]

  • Loading: Dissolve the crude product in a minimal amount of DCM or the mobile phase. For less soluble materials, pre-adsorb the compound onto a small amount of silica gel ("dry loading"), evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution & Fraction Collection: Run the column, collecting fractions and monitoring them by TLC to pool the pure product.[12]

Purification Strategy Workflow

The following diagram illustrates a logical workflow for purifying crude 5-Chloro-6-cyclopropylpyridin-2-amine.

Purification_Workflow cluster_prep Phase 1: Analysis & Initial Cleanup cluster_main_purification Phase 2: High-Purity Isolation cluster_final Phase 3: Final Product Crude Crude Product (Post-Synthesis) Analysis Initial Analysis (NMR, LC-MS) Crude->Analysis AcidBase Acid-Base Extraction (Removes Neutral Impurities) Analysis->AcidBase Decision Purity > 95%? AcidBase->Decision Recrystal Recrystallization (Solvent Screening) Decision->Recrystal Yes Column Column Chromatography (Base-Modified Eluent) Decision->Column No Final_Analysis Final Purity Check (NMR, LC-MS, mp) Recrystal->Final_Analysis Column->Final_Analysis Pure_Product Pure Product (>98%) Final_Analysis->Pure_Product

Caption: A decision workflow for the purification of 5-Chloro-6-cyclopropylpyridin-2-amine.

Troubleshooting Column Chromatography: A Deeper Dive

This decision tree helps diagnose and solve common column chromatography problems.

Troubleshooting_Column cluster_separation Separation Issues cluster_solutions Potential Solutions Start Problem Observed PoorSep Poor Separation (Rf close) Start->PoorSep NoElution Product not Eluting Start->NoElution Streaking Streaking / Tailing Start->Streaking ChangeSolvent Decrease Eluent Polarity (e.g., less EtOAc) PoorSep->ChangeSolvent CheckLoading Check for Overloading or Cracks in Column PoorSep->CheckLoading IncreaseSolvent Increase Eluent Polarity (e.g., more EtOAc or MeOH) NoElution->IncreaseSolvent AddBase Add 1% Et3N or NH4OH to Eluent Streaking->AddBase Most Likely Cause for Amines

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Validation & Comparative

A Comparative Guide to 5-Chloro-6-cyclopropylpyridin-2-amine and Other Aminopyridines in Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

The aminopyridine scaffold is a cornerstone of modern medicinal chemistry, serving as a versatile framework in a multitude of approved therapeutics.[1][2][3] Its ability to form key hydrogen bond interactions, coupled with its favorable physicochemical properties, makes it a privileged structure for targeting a wide range of biological entities, from kinases to ion channels.[4][5][6][7] This guide provides an in-depth comparison of a highly tailored aminopyridine, 5-Chloro-6-cyclopropylpyridin-2-amine, with other fundamental aminopyridines, offering field-proven insights for researchers in drug development.

Featured Molecule: 5-Chloro-6-cyclopropylpyridin-2-amine

Structure and Rationale:

5-Chloro-6-cyclopropylpyridin-2-amine is a purposefully designed molecule, with each substituent playing a critical role in modulating its drug-like properties.

  • 2-Amino Group: This is the primary pharmacophore, acting as a crucial hydrogen bond donor that often interacts with the hinge region of kinases or other ATP-binding sites.[8]

  • Pyridine Core: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and enhances aqueous solubility compared to a simple aniline ring.[1][9]

  • 5-Chloro Substituent: The chlorine atom is an electron-withdrawing group that can modulate the pKa of the pyridine ring and the amino group. It also adds lipophilicity, potentially enhancing membrane permeability and interaction with hydrophobic pockets in a target protein.[10][11][12]

  • 6-Cyclopropyl Group: This is a key feature. The cyclopropyl ring is a rigid, three-dimensional structure that introduces conformational constraint.[13] In medicinal chemistry, it is often used to improve metabolic stability by blocking potential sites of oxidation by cytochrome P450 enzymes.[14][15][16] This can lead to a longer half-life and improved pharmacokinetic profile.[14][16][17]

Comparator Aminopyridines: Building a Foundation for Analysis

To understand the unique contributions of the chloro and cyclopropyl groups, we will compare our featured molecule to simpler, yet highly relevant, aminopyridines.

  • 2-Aminopyridine: The parent scaffold. It provides a baseline for understanding the fundamental properties of this class of compounds.[3][18]

  • 4-Aminopyridine (Fampridine): An approved drug for improving walking in patients with multiple sclerosis.[19][20][21] It serves as an excellent real-world example, with well-characterized pharmacokinetic and pharmacodynamic properties.[6][22] Its primary mechanism is the blockade of voltage-gated potassium channels.[19][20][22]

  • 3-Aminopyridine: This isomer allows for an exploration of how the position of the amino group affects basicity, hydrogen bonding capability, and overall biological activity.

Caption: Structures of the compared aminopyridines.

Comparative Analysis: A Medicinal Chemistry Perspective

The true value of a drug candidate lies in a finely tuned balance of physicochemical properties, potency, selectivity, and metabolic stability. Here, we compare our selected aminopyridines across these critical parameters.

Physicochemical Properties

The properties in the table below are calculated estimates and experimental values from literature, which dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

CompoundMolecular Weight ( g/mol )XlogP (Predicted)pKa (Predicted/Lit.)
5-Chloro-6-cyclopropylpyridin-2-amine 168.63[23]1.7[23]~6.5 (Estimated)
2-Aminopyridine 94.110.46.86[24][25]
3-Aminopyridine 94.110.26.0
4-Aminopyridine 94.110.39.17[24][25]

Analysis:

  • Lipophilicity (XlogP): The addition of the chloro and cyclopropyl groups significantly increases the lipophilicity of the core scaffold (XlogP 1.7 vs. 0.4). This is a deliberate design choice to enhance membrane permeability and potentially improve binding affinity within hydrophobic pockets of a target protein. However, this must be balanced, as excessively high lipophilicity can lead to poor solubility and increased off-target toxicity.

  • Basicity (pKa): 4-Aminopyridine is a much stronger base than its 2- and 3-isomers.[24][25] This is because the lone pair on the exocyclic amino group can effectively delocalize into the ring and push electron density onto the ring nitrogen, making it more basic. The 2-amino isomer has a lower pKa due to the proximity of the two nitrogen atoms. The electron-withdrawing chlorine in 5-Chloro-6-cyclopropylpyridin-2-amine is expected to further reduce the basicity compared to 2-aminopyridine, which can be advantageous in reducing interaction with acidic organelles like lysosomes and avoiding certain off-target effects (e.g., hERG channel inhibition).

Structure-Activity Relationships (SAR) in Kinase Inhibition: A Case Study

Aminopyridines are prolific in kinase inhibitor design, often acting as "hinge-binders."[4][5][7][26][27] The 2-amino group typically forms one or two hydrogen bonds with the backbone amide of the kinase hinge region.

Caption: Typical hinge-binding mode of a 2-aminopyridine inhibitor.

  • 5-Chloro-6-cyclopropylpyridin-2-amine: The cyclopropyl group at the 6-position is positioned to probe a nearby hydrophobic pocket, often referred to as the "gatekeeper" pocket. This interaction can significantly enhance potency and, crucially, selectivity.[5] The chlorine at the 5-position can also make favorable contacts and improve the overall binding affinity.

  • Comparator Aminopyridines: Unsubstituted aminopyridines would lack these specific, potency- and selectivity-driving interactions. Their binding would be primarily dictated by the hinge interaction, leading to lower affinity and broader activity against multiple kinases. This highlights the importance of targeted substitutions in modern drug design.[28][29][30][31]

Metabolic Stability

A major hurdle in drug development is rapid metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[32]

  • 5-Chloro-6-cyclopropylpyridin-2-amine: The cyclopropyl group is a well-established motif for increasing metabolic stability.[13][14][15][16] Its C-H bonds are stronger and less susceptible to CYP-mediated oxidation compared to a simple alkyl group (e.g., isopropyl).[14] This "metabolic blocking" can significantly increase the half-life of a compound in the body. However, it's important to note that cyclopropylamines can sometimes be oxidized to form reactive intermediates, a potential liability that must be assessed.[14]

  • Comparator Aminopyridines: The unsubstituted pyridine rings of the comparators are more susceptible to oxidation at various positions, leading to faster clearance.

Experimental Protocols for Comparative Evaluation

To empirically validate the theoretical advantages of 5-Chloro-6-cyclopropylpyridin-2-amine, a series of head-to-head experiments are essential.

Caption: A typical workflow for comparing drug candidates.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50). A common method is a luminescence-based assay that measures ATP consumption.[33]

Objective: To determine the IC50 values of the aminopyridine compounds against a target kinase (e.g., JNK, Mps1).[4][5]

Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase buffer solution.

    • Prepare a solution of the target kinase and its specific substrate in the kinase buffer.

    • Serially dilute the test compounds (from 10 µM to 0.1 nM) in DMSO, then further dilute into the assay buffer.

  • Assay Procedure:

    • Add 5 µL of each compound dilution to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 5 µL of the 2X kinase/substrate mix to each well to initiate the reaction.

    • Incubate the plate at room temperature for 1 hour.

    • Add 10 µL of an ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase reaction.

    • Incubate for 10 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data using the controls.

    • Plot the percentage of kinase inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.

Protocol 2: Liver Microsomal Stability Assay

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes contained within liver microsomes.[32][34][35]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of the aminopyridine compounds.[32][36]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of pooled human liver microsomes (e.g., 20 mg/mL) and an NADPH regenerating system (cofactor solution).[36]

    • Prepare 1 µM working solutions of the test compounds in buffer.

  • Assay Procedure:

    • Pre-warm the microsomal solution and compound solutions to 37°C.

    • Initiate the reaction by adding the NADPH cofactor solution to the microsome/compound mixture. The final microsomal protein concentration should be ~0.5 mg/mL.[36]

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.[37]

    • Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.[32]

    • Include a negative control without the NADPH cofactor to account for non-enzymatic degradation.[36]

  • Sample Analysis & Data Calculation:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life: t½ = 0.693 / k.

    • Calculate intrinsic clearance: Clint (µL/min/mg protein).[32]

Conclusion

While simple aminopyridines like 2-aminopyridine and 4-aminopyridine provide foundational scaffolds and have therapeutic uses, the strategic substitution seen in 5-Chloro-6-cyclopropylpyridin-2-amine exemplifies a modern, rational drug design approach. The incorporation of a chlorine atom and, most notably, a cyclopropyl group is intended to confer a superior profile of potency, selectivity, and metabolic stability. The cyclopropyl moiety acts as a rigid, lipophilic element that can probe hydrophobic pockets for enhanced affinity while simultaneously serving as a metabolic shield to improve pharmacokinetics. This comparative guide underscores the causal relationships between specific structural modifications and desired pharmacological outcomes, providing a clear framework for the continued development of next-generation aminopyridine-based therapeutics.

References

  • 4-Aminopyridine - Wikipedia. Available from: [Link]

  • Fampridine (Fampyra) - MS Trust. (2022). Available from: [Link]

  • Metabolism of cyclopropyl groups - Hypha Discovery Blogs. (2021). Available from: [Link]

  • Fampridine-SR: A potassium-channel blocker for the improvement of walking ability in patients with MS | Managed Healthcare Executive. (2026). Available from: [Link]

  • The Cyclopropyl Group in Medicinal Chemistry - Scientific Update - UK. (2020). Available from: [Link]

  • 4-AMINOPYRIDINE - Captain Stirling Pharmacy. (2022). Available from: [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC. Available from: [Link]

  • The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. (2016). Available from: [Link]

  • Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity - PubMed. (2006). Available from: [Link]

  • In vitro NLK Kinase Assay - PMC - NIH. Available from: [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF - ResearchGate. Available from: [Link]

  • Diaminopyridine-Based Potent and Selective Mps1 Kinase Inhibitors Binding to an Unusual Flipped-Peptide Conformation - PMC. Available from: [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (2024). Available from: [Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC. Available from: [Link]

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018). Available from: [Link]

  • Microsomal Clearance/Stability Assay - Domainex. Available from: [Link]

  • Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity | Journal of Medicinal Chemistry - ACS Publications. (2006). Available from: [Link]

  • In vitro kinase assay - Bio-protocol. (2022). Available from: [Link]

  • Microsomal Stability - In Vitro Assay - Charnwood Discovery. Available from: [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments. Available from: [Link]

  • The Use of 4-aminopyridine (Fampridine) in Demyelinating Disorders - PubMed. Available from: [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - Taylor & Francis. (2024). Available from: [Link]

  • In vitro kinase assay | Protocols.io. (2024). Available from: [Link]

  • Protocol for Invitro Kinase Assay. Available from: [Link]

  • Synthesis and structure-activity relationship of aminopyridines with substituted benzoxazoles as c-Met kinase inhibitors - PubMed. (2012). Available from: [Link]

  • Microsomal Stability Assay - Creative Bioarray. Available from: [Link]

  • 4-Heteroaryl Substituted Amino-3,5-Dicyanopyridines as New Adenosine Receptor Ligands: Novel Insights on Structure-Activity Relationships and Perspectives - MDPI. (2022). Available from: [Link]

  • Design, Synthesis, and Structure−Activity Relationships of Aminopyridine N-Oxides, a Novel Scaffold for the Potent and Selective Inhibition of p38 Mitogen Activated Protein Kinase | Journal of Medicinal Chemistry - ACS Publications - ACS.org. Available from: [Link]

  • Lead Optimization of a 4-Aminopyridine Benzamide Scaffold To Identify Potent, Selective, and Orally Bioavailable TYK2 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity - ACS Publications. Available from: [Link]

  • 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - ACS Publications. (2018). Available from: [Link]

  • Structure-activity-relationship Studies Around the 2-amino Group and Pyridine Core of Antimalarial 3,5-diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues With Oral in Vivo Activity - PubMed. (2013). Available from: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (2024). Available from: [Link]

  • Lead Optimization of a 4-Aminopyridine Benzamide Scaffold To Identify Potent, Selective, and Orally Bioavailable TYK2 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2013). Available from: [Link]

  • SYNTHESIS AND STRUCTURE-ACTIVITY RELATIONSHIPS OF SOME AMINOPYRIDINES, IMIDAZOPYRIDINES, AND TRIAZOLOPYRIDINES - PubMed. Available from: [Link]

  • Among 2-aminopyridine and 4-aminopyridine which is more basic? - Quora. (2016). Available from: [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Publishing. (2025). Available from: [Link]

  • Which is a weaker base between pyridine and 2-aminopyridine and why? - Quora. (2018). Available from: [Link]

  • 5-chloro-6-cyclopropylpyridin-2-amine (C8H9ClN2) - PubChemLite. Available from: [Link]

  • Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents - PubMed. (2013). Available from: [Link]

  • Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides - PMC. (2013). Available from: [Link]

  • Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - MDPI. (2011). Available from: [Link]

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Comparative Reactivity Guide: 5-Chloro-6-cyclopropylpyridin-2-amine vs. 2-Amino-5-chloropyridine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Analysis

In modern drug discovery and agrochemical synthesis, substituted aminopyridines are indispensable scaffolds. While1[1] known for its predictable reactivity[2], the introduction of a cyclopropyl group at the C6 position to form3[3] fundamentally alters the molecule's reactivity profile.

This guide provides a rigorous comparative analysis of these two scaffolds, focusing on how the C6-cyclopropyl group dictates chemoselectivity, reaction kinetics, and synthetic strategy.

Mechanistic Causality: The Cyclopropyl Effect

The divergence in reactivity between ACP and CCPA is governed by two competing phenomena introduced by the cyclopropyl moiety:

  • Steric Shielding: The C6-cyclopropyl group is positioned directly adjacent to the pyridine nitrogen (N1). This creates a significant steric bulk that hinders the approach of electrophiles or transition metal catalysts to the N1 lone pair.

  • Electronic Modulation (Walsh Orbitals): Unlike standard alkyl groups, the cyclopropyl ring possesses Walsh orbitals that allow for effective σ

    4

    4[4]. This electron-donating effect increases the overall electron density of the pyridine ring, specifically enhancing the nucleophilicity of the exocyclic 2-amino group while simultaneously 5[5].

G C6 C6-Cyclopropyl Group (Inductive & Steric Modulator) Steric Steric Shielding of N1 C6->Steric Electronic σ-π Conjugation (Walsh Orbitals) C6->Electronic N1_Alk Decreased N1 Alkylation (Chemoselectivity ↑) Steric->N1_Alk Blocks electrophiles Amine_Nuc Increased 2-NH2 Nucleophilicity (Acylation Rate ↑) Electronic->Amine_Nuc Donates e- density Pd_OA Decreased Pd(0) Oxidative Addition at C5 (Coupling Rate ↓) Electronic->Pd_OA Deactivates C-Cl bond

Caption: Logical relationship of C6-cyclopropyl substituent effects on pyridine reactivity.

Comparative Reactivity Profiles

A. Chemoselective N-Acylation & Alkylation
  • ACP: Acylation of ACP often yields a mixture of the desired exocyclic N-acyl product and unwanted pyridine N1-acyl/alkyl byproducts. This requires strict stoichiometric control and low temperatures to manage.

  • CCPA: The steric bulk of the C6-cyclopropyl group effectively blocks the N1 position. Consequently, CCPA exhibits near-perfect chemoselectivity for exocyclic 2-amino acylation, even under forcing conditions. The electron-donating nature of the cyclopropyl group also makes the 2-amino group kinetically more reactive toward electrophiles.

B. Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig / Suzuki)
  • ACP: The C5-Cl bond in ACP is moderately electron-deficient, making it a highly suitable electrophile for Pd(0) oxidative addition. It readily undergoes cross-coupling with standard ligands (e.g., XPhos, BrettPhos).

  • CCPA: The electron-donating cyclopropyl group enriches the pyridine ring, increasing the activation energy required for Pd(0) oxidative addition into the C5-Cl bond. Reactions require highly active precatalysts (e.g., Pd-PEPPSI-IPent) and elevated temperatures to achieve comparable conversions.

Quantitative Data Comparison

Reactivity Parameter2-Amino-5-chloropyridine (ACP)5-Chloro-6-cyclopropylpyridin-2-amine (CCPA)Causality / Mechanistic DriverExocyclic NH₂ NucleophilicityBaselineEnhanced σ π donation from cyclopropyl group enriches the ring.N1 Coordination / AlkylationHighVery LowSteric hindrance from the adjacent C6-cyclopropyl group.C5-Cl Oxidative Addition RateFast (Standard Pd catalysts)Slow (Requires bulky, e-rich Pd)Electron-rich ring disfavors Pd(0) insertion.Electrophilic Halogenation (C3)ModerateFastCyclopropyl +I/+M effect stabilizes the arenium ion intermediate.

Self-Validating Experimental Protocols

To empirically validate these reactivity differences, the following protocols utilize internal controls and kinetic monitoring to ensure reproducibility and scientific integrity.

Protocol 1: Chemoselective Acylation (Kinetic Monitoring)

Causality: This protocol demonstrates the enhanced nucleophilicity and N1-steric shielding of CCPA vs. ACP. By taking kinetic aliquots, the system self-validates the rate difference rather than just end-point yield.

  • Preparation: In two separate, oven-dried 20 mL scintillation vials, dissolve 1.0 mmol of ACP and 1.0 mmol of CCPA in 5.0 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 1.2 mmol of N,N-diisopropylethylamine (DIPEA) to each vial to act as an acid scavenger.

  • Electrophile Addition: Cool both vials to 0 °C. Add 1.05 mmol of acetyl chloride dropwise over 2 minutes.

  • Self-Validating Step (Kinetic Sampling): Remove 50 µL aliquots at 5, 15, and 30 minutes. Quench immediately in 1 mL of LC-MS grade methanol.

  • Analysis: Analyze via UPLC-MS.

    • Expected Outcome: CCPA will show >95% conversion to the mono-acylated product within 5 minutes due to enhanced NH₂ nucleophilicity and blocked N1. ACP will show slower conversion and ~10-15% of N,N-diacylated or N1-acylated isomers.

Protocol 2: Comparative Buchwald-Hartwig Amination (Internal Competition)

Causality: Running both substrates in the same flask (internal competition) perfectly controls for temperature, concentration, and catalyst activation variations, providing an absolute self-validating measure of relative C-Cl bond reactivity.

  • Reaction Assembly: In a nitrogen-filled glovebox, charge a Schlenk flask with 0.5 mmol ACP, 0.5 mmol CCPA (Internal Competition), 1.2 mmol morpholine, and 1.5 mmol sodium tert-butoxide.

  • Catalyst Addition: Add 2 mol% Pd₂(dba)₃ and 4 mol% XPhos.

  • Solvent & Heating: Suspend in 4.0 mL anhydrous 1,4-dioxane. Seal the flask, remove from the glovebox, and heat to 90 °C.

  • Self-Validating Step (Conversion Tracking): Withdraw 100 µL aliquots at 1h, 3h, and 6h. Filter through a short silica plug with EtOAc.

  • Analysis: Determine the ratio of ACP-morpholine vs. CCPA-morpholine products via GC-FID or quantitative NMR.

    • Expected Outcome: The product derived from ACP will dominate (>5:1 ratio) because the electron-deficient C5-Cl of ACP undergoes faster oxidative addition than the electron-rich C5-Cl of CCPA.

Workflow Start Equimolar Mixture: ACP + CCPA Reagent Add Pd2(dba)3, XPhos, Amine Start->Reagent Heat Heat to 90°C in Dioxane Reagent->Heat Monitor LC-MS Aliquot at 1h, 3h, 6h Heat->Monitor Analysis Calculate Relative Conversion Ratio Monitor->Analysis

Caption: Self-validating experimental workflow for comparative Buchwald-Hartwig amination.

References

  • NextSDS. "5-chloro-6-cyclopropylpyridin-2-amine — Chemical Substance Information." NextSDS. Available at: [Link]

  • StackExchange Chemistry. "How does the cyclopropyl group influence conjugation and aromaticity?" StackExchange. Available at:[Link]

  • National Institutes of Health (NIH). "Reactivity of electrophilic cyclopropanes." PMC - NIH. Available at: [Link]

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GC-MS vs LC-MS for 5-Chloro-6-cyclopropylpyridin-2-amine trace analysis

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth methodological comparison for the trace analysis of 5-Chloro-6-cyclopropylpyridin-2-amine, designed for analytical chemists and drug development professionals.

5-Chloro-6-cyclopropylpyridin-2-amine (Molecular Formula: C8​H9​ClN2​ , Monoisotopic Mass: 168.0454 Da) is a highly functionalized aminopyridine derivative. In pharmaceutical development, aminopyridines are frequently utilized as critical building blocks for active pharmaceutical ingredients (APIs). However, due to their potential DNA-reactive properties, they are often classified as potentially genotoxic impurities (PGIs). Under regulatory frameworks such as the ICH M7 guidelines, these impurities must be strictly controlled at sub-ppm (trace) levels relative to the drug substance.

Analyzing this specific molecule at trace levels presents a unique physicochemical challenge:

  • Polarity & Adsorption: The basic pyridine nitrogen and the primary amine group (-NH2) make the molecule highly polar and prone to hydrogen bonding.

  • Volatility: The addition of the lipophilic cyclopropyl ring and the electron-withdrawing chlorine atom gives the molecule moderate volatility, placing it in a transitional zone where both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are viable, provided the correct sample preparation is employed.

This guide objectively compares GC-MS and LC-MS/MS workflows, detailing the causality behind method selection and providing self-validating experimental protocols.

Causality in Technique Selection: GC-MS vs. LC-MS

The choice between GC-MS and LC-MS is not arbitrary; it is dictated by the analyte's interaction with the chromatographic stationary phase and the ionization source [1].

The GC-MS Paradigm: Direct injection of 5-Chloro-6-cyclopropylpyridin-2-amine into a GC system is highly problematic. The free primary amine interacts strongly with active silanol sites in the GC inlet and column, leading to severe peak tailing, irreversible adsorption, and thermal degradation [2]. Therefore, chemical derivatization is an absolute requirement to mask the amine, increase volatility, and achieve sub-ppm limits of detection (LOD).

The LC-MS/MS Paradigm: The basic nature of the nitrogens (pKa ~6.0) makes this molecule exceptionally amenable to positive electrospray ionization (ESI+). However, its relatively low molecular weight and moderate polarity can lead to poor retention on standard reversed-phase (C18) columns. If the analyte elutes too close to the void volume, it will suffer from severe matrix-induced ion suppression. To counter this, in-situ derivatization is often employed to increase the molecule's hydrophobicity and shift its mass-to-charge ratio (m/z) to a less noisy region [3].

Quantitative Performance Comparison
Performance MetricGC-MS (TFAA Derivatization)LC-MS/MS (HCF Derivatization)
Ionization Source Electron Ionization (EI, 70 eV)Electrospray Ionization (ESI+)
Detection Mode Selected Ion Monitoring (SIM)Multiple Reaction Monitoring (MRM)
Limit of Detection (LOD) ~10 - 20 ng/mL~0.1 - 1.0 ng/mL
Linear Range 50 - 1000 ng/mL1 - 500 ng/mL
Sample Prep Complexity High (Heating & evaporation required)Moderate (Rapid room-temp reaction)
Matrix Interference Low (High-resolution GC separation)Moderate (Requires IS for suppression)
Primary Advantage Exceptional chromatographic resolutionSuperior sensitivity for trace PGIs

Mandatory Visualization: Analytical Decision Workflow

G Start 5-Chloro-6-cyclopropylpyridin-2-amine Trace Analysis Decision Matrix Type & Sensitivity Needs? Start->Decision GC GC-MS Workflow (Volatile Matrices) Decision->GC High Volatility LC LC-MS/MS Workflow (Aqueous/API Matrices) Decision->LC High Polarity GC_Prep Acylation (TFAA) Reduces polarity & tailing GC->GC_Prep LC_Prep In-Situ Hexylchloroformate Increases MW & retention LC->LC_Prep GC_Run EI Ionization (70 eV) SIM Mode Detection GC_Prep->GC_Run LC_Run ESI+ Ionization MRM Mode Detection LC_Prep->LC_Run

Analytical decision workflow for 5-Chloro-6-cyclopropylpyridin-2-amine trace analysis.

Self-Validating Experimental Protocols

To ensure scientific integrity, both protocols below are designed as self-validating systems . They incorporate internal standards (IS) to correct for derivatization efficiency and matrix spikes to continuously monitor for ion suppression or extraction losses.

Protocol A: GC-MS Analysis via Acylation (TFAA)

Causality: Trifluoroacetic anhydride (TFAA) replaces the active hydrogen on the primary amine with a trifluoroacetyl group. This eliminates hydrogen bonding, drastically sharpens the chromatographic peak, and introduces fluorine atoms that enhance the Electron Ionization (EI) cross-section for lower LODs.

Step-by-Step Methodology:

  • Sample & IS Preparation: Dissolve the sample matrix in 1 mL of anhydrous ethyl acetate. Spike the solution with 50 ng of a stable-isotope labeled Internal Standard (e.g., 4-Chloroaniline-d4) to correct for volumetric and derivatization variances.

  • Derivatization: Add 100 µL of TFAA and 50 µL of anhydrous pyridine (acting as an acid scavenger to neutralize the formed trifluoroacetic acid). Seal the vial and incubate at 60°C for 30 minutes.

  • Quenching & Reconstitution: Evaporate the mixture to dryness under a gentle stream of ultra-pure nitrogen. Crucial Step: Removing excess TFAA prevents the degradation of the GC column's stationary phase. Reconstitute the residue in 1 mL of MS-grade hexane.

  • GC-MS Parameters:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).

    • Injection: 1 µL, splitless mode at 250°C.

    • Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Detection: EI at 70 eV. Operate in SIM mode targeting the molecular ion of the derivatized analyte and the IS.

  • System Suitability (Self-Validation): Inject a solvent blank immediately prior to the lowest calibration standard. The run is only valid if the blank shows zero carryover (signal < 5% of the LOQ) at the analyte's retention time.

Protocol B: LC-MS/MS Analysis via In-Situ Hexylchloroformate Derivatization

Causality: Hexylchloroformate (HCF) reacts instantaneously with primary amines in aqueous/organic mixtures to form hexyl carbamates. This adds a highly lipophilic C6 chain to 5-Chloro-6-cyclopropylpyridin-2-amine, pushing its retention time deeper into the organic gradient of a C18 column, safely away from early-eluting polar matrix suppressants .

Step-by-Step Methodology:

  • Sample & IS Preparation: Dissolve the API or sample matrix at a high concentration (e.g., 50 mg/mL) in a 90:10 mixture of phosphate buffer (pH 7.0) and methanol. Spike with 10 ng of Internal Standard (e.g., 2-Aminopyridine-d4).

  • In-Situ Derivatization: Add 50 µL of hexylchloroformate directly to the buffered sample. Vortex vigorously for 2 minutes at room temperature. The alkaline buffer neutralizes the HCl byproduct, driving the reaction to completion.

  • Extraction: Add 1 mL of MS-grade hexane to extract the newly formed lipophilic carbamate derivative. Vortex and centrifuge to separate the layers. Transfer the upper hexane layer to a clean vial, evaporate to dryness under nitrogen, and reconstitute in 1 mL of the initial LC mobile phase.

  • LC-MS/MS Parameters:

    • Column: High-density C18 (e.g., Shim-pack Scepter C18, 50 mm x 2.1 mm, 1.9 µm).

    • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in Acetonitrile.

    • Gradient: 10% B to 95% B over 5 minutes.

    • Detection: ESI+ in MRM mode. Monitor the specific precursor-to-product ion transitions for the hexyl carbamate derivative.

  • System Suitability (Self-Validation): Perform matrix spike recoveries at 50%, 100%, and 150% of the target specification limit. The method validates itself for the specific matrix run only if the calculated recovery falls within the strict 80%–120% acceptance criteria, proving the absence of matrix-induced ion suppression.

References

  • Determination of arylamines and aminopyridines in pharmaceutical products using in-situ derivatization and liquid chromatography-mass spectrometry. PubMed (National Institutes of Health).[Link]

  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis Part B: Chemical Analysis.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.